![molecular formula C25H19N5OS2 B1683889 Inauhzin CAS No. 309271-94-1](/img/structure/B1683889.png)
Inauhzin
Overview
Description
Inauhzin (INZ) is a small-molecule inhibitor of SIRT1 . It has been identified as a novel p53 activator, selectively and efficiently suppressing tumor growth without displaying genotoxicity and with little toxicity to normal cells .
Synthesis Analysis
In order to reveal the structural features essential for anti-cancer activity of this small molecule, a panel of INZ analogs has been synthesized and evaluated for their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .
Molecular Structure Analysis
The molecular structure of Inauhzin is crucial for its anti-cancer activity. The study of its analogs has led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .
Chemical Reactions Analysis
Inauhzin has been found to inhibit cellular IMPDH2 activity, and reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing .
Physical And Chemical Properties Analysis
Inauhzin is a white to light brown powder . It has an empirical formula of C25H19N5OS2 and a molecular weight of 469.58 .
Scientific Research Applications
Cancer Therapy
Inauhzin has been identified as a novel p53 activator , which selectively and efficiently suppresses tumor growth. It has shown promise in cancer therapy due to its ability to activate p53 without displaying genotoxicity and with little toxicity to normal cells .
Nanoparticle Encapsulation
Research has explored the encapsulation of Inauhzin-C in nanoparticles to improve its therapeutic efficacy. This method enhances the delivery and stability of Inauhzin-C, making it a more effective treatment option .
Ribosomal Stress Induction
Inauhzin induces ribosomal stress by inhibiting Inosine monophosphate (IMP) dehydrogenase 2 (IMPDH2) , a rate-limiting enzyme crucial for maintaining cellular guanine nucleotide pools needed for DNA and RNA synthesis .
Mechanism of Action
Target of Action
Inauhzin (INZ) is a dual inhibitor of SirT1 and IMPDH2 , and acts as an activator of p53 . SirT1 is a protein deacetylase that is often found in high levels in cancer cells . IMPDH2 is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis, crucial for maintaining cellular guanine deoxy- and ribonucleotide pools needed for DNA and RNA synthesis .
Mode of Action
Inauhzin interacts with its targets in a unique way. It inhibits the activity of SirT1 and IMPDH2, leading to the activation of p53 . This suggests that Inauhzin’s interaction with SirT1 and IMPDH2 leads to changes in the cellular environment that favor the activation of p53 .
Biochemical Pathways
Inauhzin affects several biochemical pathways. It triggers the ‘ribosomal stress (RS)-p53 pathway’, which is activated by any stressor or genetic alteration that disrupts ribosomal biogenesis . This pathway is mediated by several ribosomal proteins (RPs), such as RPL11 and RPL5, which inhibit MDM2 and activate p53 . Inauhzin also reduces the levels of cellular GTP and GTP-binding nucleostemin, which is essential for rRNA processing .
Pharmacokinetics
It has been shown that inauhzin can be safely administered via intraperitoneal injection at doses of 30-60 mg/kg, which effectively induces apoptosis and suppresses tumor growth .
Result of Action
Inauhzin’s action results in the activation of p53, leading to the induction of cellular p53 and inhibition of cell growth . It selectively and efficiently suppresses tumor growth without displaying genotoxicity and with little toxicity to normal cells . Inauhzin also stabilizes p53 and inhibits its ubiquitylation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOXERIKQWIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inauhzin | |
CAS RN |
309271-94-1 | |
Record name | 309271-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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